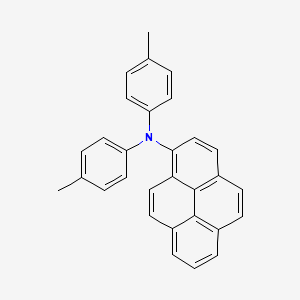![molecular formula C6H9NO2 B14265124 2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- CAS No. 168417-24-1](/img/structure/B14265124.png)
2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- is an organic compound belonging to the class of furanones Furanones are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- typically involves the reaction of a furanone derivative with a methylamine source under controlled conditions. One common method involves the use of a base-catalyzed reaction where the furanone derivative is treated with methylamine in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted furanones.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2,3-dihydrofuran: Another furanone derivative with similar structural features.
2,5-Furandione, dihydro-3-methylene-: A related compound with different functional groups.
Uniqueness
2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)- is unique due to its specific methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.
Propiedades
| 168417-24-1 | |
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
3-(methylaminomethylidene)oxolan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-7-4-5-2-3-9-6(5)8/h4,7H,2-3H2,1H3 |
Clave InChI |
JWLLZZHOXWKUDO-UHFFFAOYSA-N |
SMILES canónico |
CNC=C1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
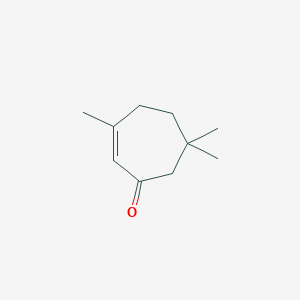
![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
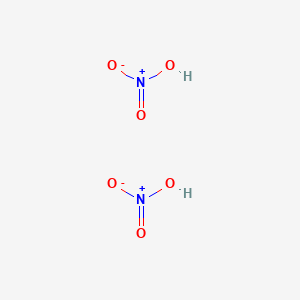
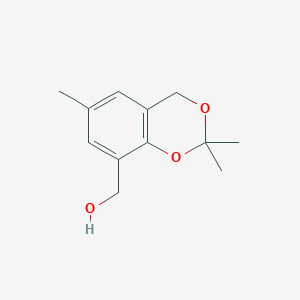
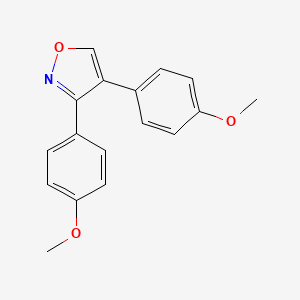
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
